

Spectroscopic Profile of Scutebata C: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Scutebata C

Cat. No.: B1179318

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Scutebata C**, a neoclerodane diterpenoid isolated from *Scutellaria barbata*. The information presented herein is compiled from the primary literature and is intended to serve as a valuable resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug development.

Mass Spectrometry Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was utilized to determine the molecular formula of **Scutebata C**.

Ion	Calculated m/z	Found m/z	Molecular Formula
[M + Na] ⁺	525.1787	525.1782	C ₂₆ H ₃₀ O ₉ Na

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The structural elucidation of **Scutebata C** was accomplished through extensive 1D and 2D NMR spectroscopy. The ¹H and ¹³C NMR data were acquired in CDCl₃.

^{13}C NMR Data (125 MHz, CDCl_3)

Position	Chemical Shift (δ_c)	Carbon Type
1	29.5	CH ₂
2	26.3	CH ₂
3	37.1	CH ₂
4	126.2	C
5	137.9	CH
6	66.8	CH
7	71.8	CH
8	42.9	C
9	40.5	CH
10	48.2	CH
11	37.6	CH
12	64.9	CH ₂
13	134.1	C
14	143.0	CH
15	108.8	CH ₂
16	170.1	C
17	15.6	CH ₃
18	61.2	CH ₂
19	18.3	CH ₃
20	26.9	CH ₃
6-OAc	170.4	C=O
6-OAc	21.0	CH ₃
7-OAc	170.0	C=O

7-OAc	20.9	CH ₃
18-OAc	170.7	C=O
18-OAc	21.1	CH ₃

¹H NMR Data (500 MHz, CDCl₃)

Position	Chemical Shift (δ H)	Multiplicity	J (Hz)
1 α	1.65	m	
1 β	2.10	m	
2 α	1.80	m	
2 β	1.95	m	
3 α	1.55	m	
3 β	2.35	m	
5	5.95	br s	
6	5.60	d	
7	5.40	dd	
9	2.25	m	
10	2.50	m	
11	2.15	m	
12 α	4.60	d	12.5
12 β	4.85	d	12.5
14	7.30	t	1.5
15 α	4.90	d	1.5
15 β	5.05	d	1.5
17	0.95	d	7.0
18a	4.10	d	11.5
18b	4.45	d	11.5
19	1.05	s	7.0
20	1.10	d	
6-OAc	2.05	s	

7-OAc	2.00	s
18-OAc	2.12	s

Experimental Protocols

Isolation of Scutebata C

The aerial parts of *Scutellaria barbata* were collected, air-dried, and powdered. The powdered plant material was extracted with 95% ethanol. The resulting crude extract was then subjected to a series of chromatographic techniques to isolate the pure compounds. This multi-step process involved:

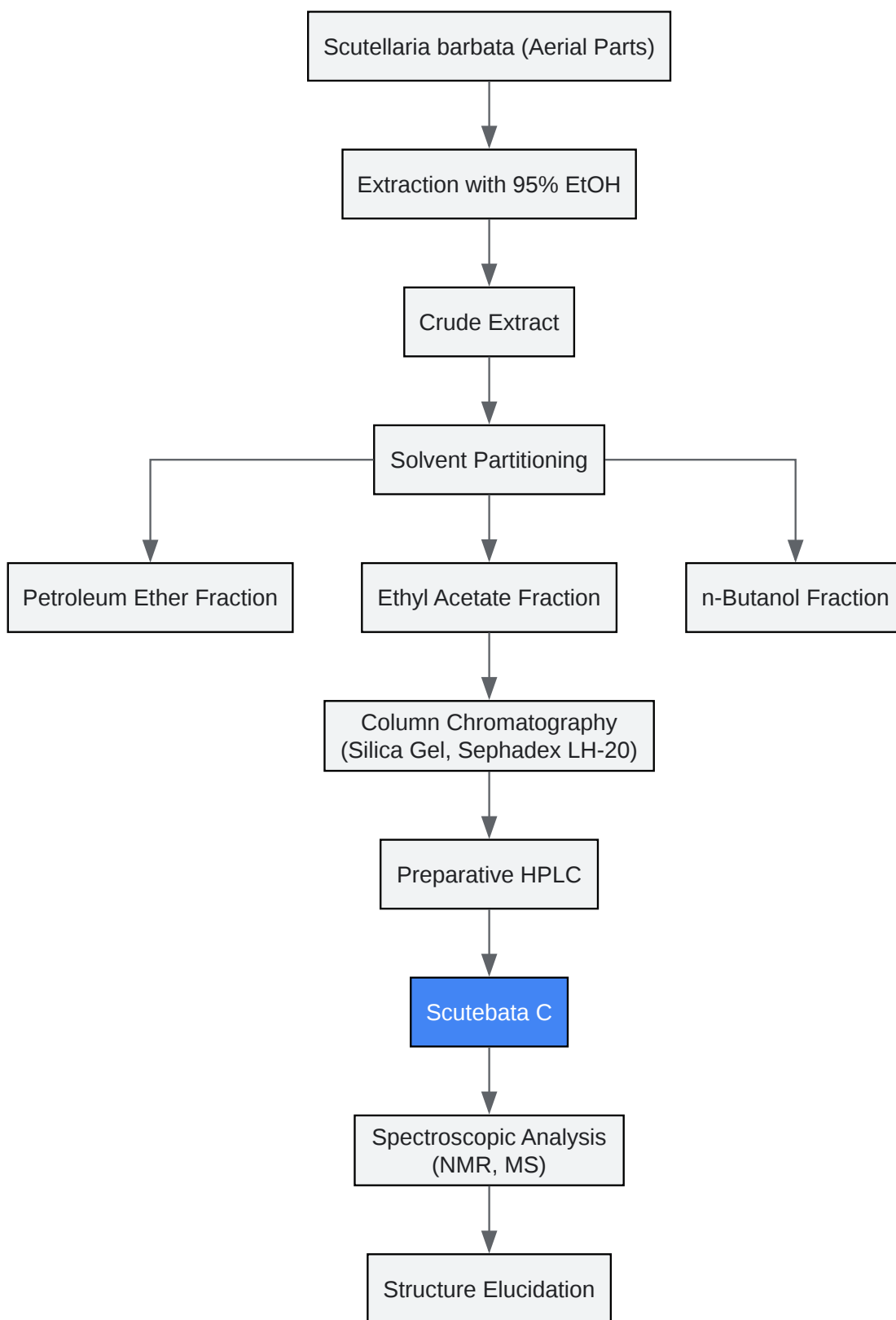
- **Solvent Partitioning:** The crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
- **Column Chromatography:** The ethyl acetate fraction, which showed promising bioactivity, was subjected to column chromatography over silica gel, Sephadex LH-20, and preparative HPLC to yield **Scutebata C**.

Spectroscopic Analysis

- **NMR Spectroscopy:** ^1H NMR, ^{13}C NMR, COSY, HSQC, and HMBC spectra were recorded on a Bruker DRX-500 spectrometer. Chemical shifts are reported in ppm relative to the solvent signals (CDCl_3 : δH 7.26, δC 77.0).
- **Mass Spectrometry:** High-resolution ESI-MS data were obtained on a VG AutoSpec-3000 spectrometer.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of **Scutebata C**.



[Click to download full resolution via product page](#)

Isolation and characterization workflow for **Scutebata C**.

This guide provides a centralized repository of the key spectroscopic data and experimental methodologies related to **Scutebata C**, facilitating further research and development efforts. For more in-depth information, researchers are encouraged to consult the primary literature.

- To cite this document: BenchChem. [Spectroscopic Profile of Scutebata C: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1179318#spectroscopic-data-for-scutebata-c-nmr-ms\]](https://www.benchchem.com/product/b1179318#spectroscopic-data-for-scutebata-c-nmr-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com